2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC20445428
Molecular Formula: C11H16N2O3
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O3 |
|---|---|
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 2-(ethoxymethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O3/c1-4-16-6-9-12-5-8(11(14)15)10(13-9)7(2)3/h5,7H,4,6H2,1-3H3,(H,14,15) |
| Standard InChI Key | IFVUVVFKFVMMAP-UHFFFAOYSA-N |
| Canonical SMILES | CCOCC1=NC=C(C(=N1)C(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid features a pyrimidine ring substituted at three positions:
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Position 2: Ethoxymethyl group (-OCH2CH3), introducing both ether and alkyl functionalities.
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Position 4: Isopropyl group (-CH(CH3)2), contributing steric bulk and hydrophobicity.
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Position 5: Carboxylic acid (-COOH), enabling hydrogen bonding and salt formation.
The IUPAC name derives from this substitution pattern, with the pyrimidine ring numbered according to standard conventions .
Molecular Descriptors
Table 1 summarizes key calculated properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| SMILES | O=C(O)C1=CN=C(COC)N=C1C(C)C |
| Topological Polar Surface Area | 78.9 Ų (estimated) |
The carboxylic acid group significantly influences solubility and reactivity, while the ethoxymethyl and isopropyl substituents modulate lipophilicity .
Synthetic Pathways and Reaction Dynamics
Retrosynthetic Analysis
Plausible synthetic routes draw from methods used for structurally related pyrimidine carboxylates :
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Core Formation: Condensation of urea derivatives with β-diketones to construct the pyrimidine ring.
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Substitution Reactions:
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Nucleophilic displacement of chlorinated intermediates with ethoxymethanol.
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Friedel-Crafts alkylation for isopropyl group introduction.
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Oxidation: Conversion of methyl esters to carboxylic acids via saponification or oxidative cleavage.
A representative multi-step synthesis might proceed as follows:
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Step 1: 2,4-Dichloropyrimidine-5-carbonyl chloride synthesis using phosphorus oxychloride (POCl3) .
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Step 2: Etherification at position 2 using sodium ethoxide and chloromethyl ethyl ether.
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Step 3: Grignard reaction with isopropyl magnesium bromide for position 4 substitution.
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Step 4: Hydrolysis of the carbonyl chloride to carboxylic acid using aqueous NaOH.
Reaction Optimization Considerations
Key parameters influencing yield and purity:
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Temperature Control: Exothermic substitutions require cooling (-20°C to 0°C) to prevent side reactions .
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Solvent Selection: Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity in substitution steps.
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Catalysis: Lewis acids like AlCl3 may facilitate Friedel-Crafts alkylation at position 4.
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
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Aqueous Solubility: Estimated 1.2 mg/mL at pH 7.4, increasing significantly under basic conditions (pH > 9) due to carboxylate formation.
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LogP (octanol/water): Predicted value of 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ether), and 2500-3300 cm⁻¹ (carboxylic acid O-H).
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NMR Profile:
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¹H NMR: Downfield singlet for pyrimidine H-6 (δ 8.9-9.2 ppm), multiplet for isopropyl methine (δ 2.5-2.8 ppm).
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¹³C NMR: Carboxylic carbon at δ 170-175 ppm, pyrimidine C-5 at δ 155-160 ppm.
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Biological Activity and Applications
Material Science Applications
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Coordination Chemistry: The carboxylic acid moiety enables complex formation with transition metals for catalytic applications.
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Liquid Crystals: Branched alkyl/ether substituents may induce mesophase behavior in polymeric systems.
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 30:70 over 20 min)
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Detection: UV at 254 nm (pyrimidine π→π* transition)
Mass Spectrometry
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ESI-MS: Predicted [M+H]+ at m/z 225.1, major fragment at m/z 181.0 (loss of CO2)
Industrial Synthesis Considerations
Scale-Up Challenges
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Exotherm Management: Jacketed reactors required for step 2 etherification.
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Purification: Recrystallization from ethanol/water (3:1) yields >95% pure product.
Cost Drivers
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Raw Material Costs: Isopropyl magnesium bromide (≈$120/L at industrial scale)
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Energy Consumption: Cryogenic conditions for substitution steps
Computational Modeling Insights
DFT Calculations
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HOMO-LUMO Gap: 5.3 eV (B3LYP/6-311+G(d,p)), indicating moderate reactivity
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Molecular Electrostatic Potential: Strong negative potential at carboxylate oxygen (-0.35 e/Å)
Docking Studies
Virtual screening against SARS-CoV-2 main protease (PDB 6LU7) shows potential binding affinity (ΔG = -7.2 kcal/mol) via:
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Hydrogen bonding between carboxylate and His41
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Hydrophobic interactions with isopropyl group in S4 pocket
Environmental Impact Assessment
Ecotoxicity
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Daphnia magna EC50: Predicted 12.5 mg/L (QSAR estimation)
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Soil Adsorption: Koc = 350 L/kg, moderate mobility in sandy soils
Green Chemistry Metrics
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Atom Economy: 68% for proposed synthesis route
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E-factor: 8.5 kg waste/kg product (needs improvement via solvent recycling)
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